molecular formula C8H4ClF3N2S B111984 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole CAS No. 155538-41-3

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B111984
CAS No.: 155538-41-3
M. Wt: 252.64 g/mol
InChI Key: DHURNZDLDZXODT-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound with the molecular formula C8H4ClF3N2S and a molecular weight of 253.65 g/mol This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling agents like palladium catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, leading to the inhibition of key biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2S/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(13)14-6/h1-2H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHURNZDLDZXODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)N=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597504
Record name 6-Chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155538-41-3
Record name 6-Chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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